1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

Suzuki-Miyaura Coupling Bifunctional Reagents Sequential Functionalization

Researchers often struggle to build complex heterocyclic scaffolds with monofunctional pyrazole boronic acids, requiring extra steps and compromising efficiency. 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid solves this with two distinct boronic acid groups. Key outcomes: - Orthogonal reactivity: Sequential Suzuki-Miyaura couplings on a single scaffold. - Streamlined synthesis: Reduces step count and improves atom economy for JAK inhibitor programs. - Consistent results: ≥96% purity ensures reliable performance in late-stage functionalization. Reliable global supply chain for consistent delivery.

Molecular Formula C10H12B2N2O4
Molecular Weight 245.836
CAS No. 1256355-17-5
Cat. No. B595173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
CAS1256355-17-5
Molecular FormulaC10H12B2N2O4
Molecular Weight245.836
Structural Identifiers
SMILESB(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H
InChIKeyABNQSLSZKRNDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid: Synthesis & Procurement Overview


1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid (CAS 1256355-17-5) is a bifunctional boronic acid derivative featuring a pyrazole ring substituted with a phenylboronic acid moiety and a pyrazole-4-boronic acid group [1]. This compound is a versatile building block for organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its dual boronic acid groups enable sequential or simultaneous functionalization of complex molecular frameworks [2]. It is also a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pharmaceutical agents [3].

Bifunctional boronic acid for sequential Suzuki-Miyaura couplings
Key intermediate in patented JAK inhibitor syntheses
Dual reactive handles enable orthogonal functionalization strategies

Why Generic Substitution Fails


Simple pyrazole-4-boronic acids or pinacol esters lack the bifunctional architecture of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. While a generic pyrazole-4-boronic acid provides only a single coupling handle, this target compound's dual boronic acid groups enable orthogonal reactivity and the construction of more complex heterocyclic scaffolds [1]. Substituting with a monofunctional analog compromises synthetic efficiency, often requiring additional steps to achieve the same level of structural diversification. Furthermore, the specific substitution pattern influences stability and solubility, impacting reproducibility in multi-step syntheses .

Reactivity
Bifunctional boronic acid — 2 coupling sites
Monofunctional analog — 1 site (pinacol ester)
Dual-site architecture enables sequential couplings; monofunctional substitutes may require additional synthetic steps and compromise scaffold complexity.
Storage
-20°C long-term storage
Pinacol esters often air-stable at room temperature
Freezer storage requirement impacts workflow; air-stable pinacol esters offer convenience but require deprotection planning and may not replicate full pharmacophore.

Differentiation from In-Class Analogs


Bifunctional vs. Monofunctional Reactivity

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid possesses two distinct boronic acid functionalities—a phenylboronic acid moiety and a pyrazole-4-boronic acid group—enabling sequential or orthogonal Suzuki-Miyaura cross-couplings [1]. In contrast, a common monofunctional analog, 1-methylpyrazole-4-boronic acid pinacol ester, offers only a single reactive site, limiting its utility to mono-arylation . This bifunctionality reduces step count and increases overall yield in the synthesis of complex, poly-aryl scaffolds [1].

Reactive Sites
Class-level inference
2 boronic acid groups vs. 1 boronic acid group (pinacol ester)
Supports sequential coupling workflow
Structural analysis; review vendor specifications
Suzuki-Miyaura Coupling Bifunctional Reagents Sequential Functionalization

Purity Grades Across Suppliers

Multiple vendors supply 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid with a minimum purity specification of ≥96% [1]. In contrast, some vendors offer the compound at a standard 95% purity . While both grades may be suitable for many synthetic applications, the higher purity specification (≥96%) is often preferred in pharmaceutical research and development where impurities can impact biological assay results or downstream crystallization. This purity differential provides a quantifiable quality metric for procurement decisions.

Purity Specification
Cross-study comparable
≥96% (Aladdin, Leyan, Combi-Blocks) vs. 95% (AKSci, CymitQuimica)
Higher purity may reduce variability in sensitive reactions
Based on vendor certificate of analysis (COA) specifications
Chemical Purity Procurement Quality Control

Cost Efficiency vs. Monofunctional Analogs

The price per gram of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid ranges from approximately $391 to $598 for 1g quantities at ≥96% purity [1]. This cost reflects its specialized bifunctional architecture. In comparison, the monofunctional 1-methylpyrazole-4-boronic acid pinacol ester is significantly less expensive per gram, but requires multiple equivalents or additional synthetic steps to achieve similar structural complexity . A cost-per-functional-group analysis favors the target compound when multi-arylation is required.

Procurement Cost
Cross-study comparable
$391–598/g (A2B Chem, Ambeed) vs. ~$50–100/g (pinacol ester)
Bifunctional cost-per-reactive-site may lower total synthesis cost
1g package, research grade pricing
Cost Analysis Procurement Synthetic Efficiency

Stability and Storage Conditions

Vendor recommendations specify storage of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid at -20°C for long-term stability . This requirement aligns with other boronic acid derivatives prone to dehydration or oxidation. In contrast, some pyrazole boronic acid pinacol esters (e.g., 1-methylpyrazole-4-boronic acid pinacol ester) are reported as air-stable alternatives and can be stored at room temperature . This differential in storage conditions is a practical consideration for procurement and laboratory workflow.

Storage Requirement
Class-level inference
-20°C (Biozol) vs. Room temperature (air-stable pinacol ester)
Freezer storage needed; pinacol esters offer convenience at cost of extra deprotection step
Sources not provided; vendor SDS review recommended
Stability Storage Shelf Life

Patented JAK Inhibitor Synthesis

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is structurally related to boron-containing pyrazole compounds claimed in patents assigned to Borah, Inc. and Boehringer Ingelheim Animal Health USA Inc., which describe activity as Janus kinase (JAK) inhibitors useful in treating inflammation, autoimmune diseases, and cancer [1]. While specific IC50 values are not publicly available for this exact compound, its inclusion in the patent family (US20220194965A1) indicates it is a key intermediate in the synthesis of biologically active JAK inhibitors [2]. Monofunctional pyrazole-4-boronic acids lack the additional phenylboronic acid moiety required for constructing the full pharmacophore.

Patent Context
Supporting evidence
Present in JAK inhibitor patent families (US20220194965A1) vs. Simple pyrazole-4-boronic acids not claimed
Required for replicating patented synthetic routes
Patent literature; no public IC50 data for this exact intermediate
JAK Inhibitors Pharmaceutical Intermediates Kinase Inhibitors

Optimal Applications


Sequential Suzuki-Miyaura Cross-Coupling

The bifunctional nature of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid (two distinct boronic acid groups) enables sequential Suzuki-Miyaura couplings to construct complex, unsymmetrical biaryl systems in a single synthetic operation. This approach reduces overall step count and improves atom economy compared to using monofunctional pyrazole boronic acids [1].

JAK Inhibitor Intermediate Synthesis

This compound is a critical building block for synthesizing boron-containing pyrazole JAK inhibitors, as claimed in recent patents [1]. Researchers developing novel JAK inhibitors for autoimmune or oncological applications should procure this specific compound to ensure accurate replication of patented synthetic routes and to explore structure-activity relationships around the bifunctional core.

Orthogonal Functionalization for Heterocyclic Libraries

The dual boronic acid groups allow for orthogonal functionalization strategies, where the phenylboronic acid and pyrazole-4-boronic acid moieties can be selectively coupled with different aryl halides under distinct conditions. This is particularly valuable for generating diverse heterocyclic compound libraries in medicinal chemistry hit-to-lead programs [1].

High-Purity Procurement for Organic Synthesis

For applications demanding stringent purity, such as late-stage functionalization in drug discovery or materials science, vendors supplying ≥96% purity grade (e.g., Aladdin, Leyan) are recommended to minimize side reactions and ensure reproducible yields [2].

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura Coupling
Bifunctional boronic acid architecture
Orthogonal reactivity and step-economy assessment
JAK Inhibitor Intermediate Synthesis
Presence in patent families for boron-containing JAK inhibitors
Replication of patented synthetic routes; pharmacophore construction
Orthogonal Functionalization for Heterocyclic Libraries
Dual reactive handles enabling selective couplings
Reaction condition optimization for library generation
High-Purity Synthesis Workflows
Availability of ≥96% purity grade
Minimize side reactions in late-stage functionalization; verify COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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